molecular formula C22H18 B8483475 1-Methyl-4-(4-methylnaphthalen-1-yl)naphthalene CAS No. 19224-41-0

1-Methyl-4-(4-methylnaphthalen-1-yl)naphthalene

Cat. No. B8483475
M. Wt: 282.4 g/mol
InChI Key: YSHGRWZEZYZZNB-UHFFFAOYSA-N
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Patent
US04482438

Procedure details

2 g (14 mmol) of 1-methylnaphthalene in 2 ml of tributylphosphate was allowed to react with electrochemically produced Ag(II) sulphate at 23° C. The electrolyte solution was composed of 0.02M Ag(I) sulphate in 1.5M H2SO4. The reaction was run for 26 hours at 200 mA. The organic material isolated from the run was placed on a silica gel column, which was eluted with petroleum ether (bp=60°-80° C.) then with a solution of 1% ether in petroleum ether. From this column there were obtained 1.2 g (8.4 mmol, 60%) of starting material and 92 mg (0.32 mmol, 4.6%) of 4,4'-dimethylbinaphthyl.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag(II) sulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ag(I) sulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1>C(OP(OCCCC)(OCCCC)=O)CCC.OS(O)(=O)=O>[CH3:5][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([C:1]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:2]([CH3:1])=[CH:3][CH:4]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=CC2=CC=CC=C12
Step Two
Name
Ag(II) sulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Ag(I) sulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCC)OP(=O)(OCCCC)OCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic material isolated from the run
WASH
Type
WASH
Details
was eluted with petroleum ether (bp=60°-80° C.)

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.4 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
CC1=CC=C(C2=CC=CC=C12)C1=CC=C(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.32 mmol
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 4.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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